2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

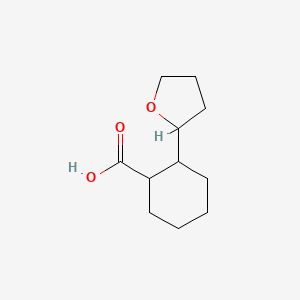

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid is systematically named by identifying the parent cyclohexane ring, substituents, and their relative positions. The oxolan-2-yl group (tetrahydrofuran-2-yl) is attached at position 2 of the cyclohexane, while the carboxylic acid group occupies position 1. This numbering prioritizes the carboxylic acid as the principal functional group, adhering to IUPAC rules for substituent ranking.

The molecular formula is C₁₁H₁₈O₃ , with a molecular weight of 198.26 g/mol . The structure comprises a cyclohexane backbone fused to a tetrahydrofuran ring and terminated by a carboxylic acid group.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation due to steric strain minimization. The oxolan-2-yl group (tetrahydrofuran) assumes an envelope conformation , with the oxygen atom positioned above the ring. The carboxylic acid group is planar, stabilized by resonance between the carbonyl and hydroxyl groups.

Key geometric features include:

- Cyclohexane ring : Chair conformation with equatorial substituents (oxolan-2-yl and carboxylic acid) to reduce 1,3-diaxial interactions.

- Oxolan-2-yl group : Tetrahedral geometry at the oxygen atom, with adjacent CH₂ groups in staggered positions.

- Carboxylic acid : Planar trigonal geometry at the carbonyl carbon.

Crystallographic Data and X-ray Diffraction Studies

No crystallographic data (e.g., X-ray diffraction studies) are publicly available for this compound. This absence may reflect limited academic or industrial interest in its crystalline structure or challenges in obtaining suitable single crystals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted NMR features (based on structural analogs):

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carboxylic acid (OH) | 12.0–12.5 | Broad singlet | Proton exchange with solvent |

| Oxolan-2-yl (OCH₂) | 3.5–4.0 | Multiplet | Adjacent to oxygen atom |

| Cyclohexane (CH₂) | 1.5–2.0 | Multiplet | Axial and equatorial protons |

Note: Specific NMR data for this compound are not reported in public databases.

Infrared (IR) and Raman Spectroscopic Features

IR and Raman characteristics (predicted):

| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| Carboxylic acid (O–H stretch) | 2500–3000 | Weak | Broad, strong absorption due to H-bonding |

| Carbonyl (C=O stretch) | 1700–1750 | Strong | Sharp peak from resonance stabilization |

| C–O–C (oxolan) | 1100–1250 | Moderate | Symmetric/asymmetric stretching |

Mass Spectrometric Fragmentation Patterns

Predicted mass spectrometry fragments :

| Fragment | m/z | Fragmentation Pathway |

|---|---|---|

| Molecular ion ([M]⁺) | 198.25 | Intact molecule |

| [M – COOH]⁺ | 154.23 | Loss of carboxylic acid (–44.02 amu) |

| [M – oxolan]⁺ | 126.25 | Cleavage at C–O bond (–72.01 amu) |

Note: Experimental fragmentation data are unavailable in public sources.

Properties

IUPAC Name |

2-(oxolan-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h8-10H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNRMKWKXMLDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the desired compound. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol or cyclohexane derivatives.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Types of Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts carboxylic acid to ketones or aldehydes | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Forms alcohols or alkanes | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Nucleophilic substitutions on the oxolane ring | Hydroxide ions (OH-), Amines (NH2-) |

Medicinal Chemistry

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid is being investigated for its therapeutic properties. Preliminary studies suggest potential applications in treating inflammatory diseases and as an analgesic agent. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological research.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent against inflammatory conditions.

Organic Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex organic molecules. Its structural features allow chemists to create derivatives that may exhibit enhanced biological activity or novel properties.

Biochemical Probes

The compound is being evaluated as a biochemical probe to study enzyme mechanisms. Its interaction with specific enzymes could provide insights into metabolic pathways and aid in the development of enzyme inhibitors.

Industrial Applications

In addition to its research applications, this compound is being explored for use in developing novel materials and polymers. Its unique chemical properties allow for the creation of materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid and analogous compounds:

Physicochemical and Reactivity Comparisons

Polarity and Solubility :

Acidity :

Reactivity :

Biological Activity

2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid, a compound with the CAS number 1864016-44-3, has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

Canonical SMILES: C1CC(CC1)C(=O)OCC2CC2

InChI Key: OZAWJSLKJXBQPU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxolane ring contributes to its conformational flexibility, which may enhance its ability to bind to enzymes or receptors involved in metabolic pathways.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown that such compounds can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .

2. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays, it has been shown to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This mechanism is pivotal for developing new cancer therapies targeting resistant tumors .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in lipid metabolism, particularly phospholipase A2 (PLA2). Inhibition of PLA2 can lead to decreased phospholipid turnover, which is beneficial in conditions characterized by excessive inflammation and tissue damage .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is recommended for aerosol-prone procedures .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation exposure during synthesis or purification steps .

- Spill Management : Collect solid material using HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion. Dispose via approved hazardous waste channels .

Q. How is the IUPAC nomenclature applied to derivatives of cyclohexane-carboxylic acids?

- Methodological Answer :

- Prioritize functional groups (carboxylic acid as the principal group) and substituents (e.g., oxolane). Example:

- Structural Analysis : The oxolan-2-yl group is a tetrahydrofuran substituent at position 2 of the cyclohexane ring. The numbering starts at the carboxylic acid group (position 1) .

- For complex derivatives, consult IUPAC Provisional Recommendations (e.g., P-65.6.2 for ester/salt nomenclature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.